X-ray Crystallographic Structural Confirmation Enabling Unambiguous Regioisomer Discrimination
The crystal structure of CAS 66382-22-7 was solved by single-crystal X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections, providing unambiguous atom-position evidence that the nitro group resides at the 3-position (ortho to the N2-ethylpropylamino substituent) and the primary amine at the 1-position [1]. This definitively distinguishes the compound from its regioisomer N1-(1-ethylpropyl)-3,4-dimethyl-6-nitro-1,2-benzenediamine (CAS 121245-72-5), in which the nitro and amine positions are reversed, and from all other pendimethalin degradants. Comprehensive ¹H NMR, ¹³C NMR, and IR spectroscopic data were also updated from earlier reports [1].
| Evidence Dimension | Crystal structure confirmation and regioisomer identity |
|---|---|
| Target Compound Data | R = 0.050 (2126 reflections); nitro at 3-position, NH₂ at 1-position, N-(1-ethylpropyl) at 2-position |
| Comparator Or Baseline | Regioisomer CAS 121245-72-5: nitro at 6-position, NH₂ at 2-position, N-(1-ethylpropyl) at 1-position. No single-crystal X-ray data publicly available for this regioisomer. |
| Quantified Difference | Definitive; only CAS 66382-22-7 has published X-ray crystal structure confirmation as of 2024 |
| Conditions | Single-crystal X-ray diffraction at 120 K; triclinic space group; recrystallized from ethanol |
Why This Matters
Procurement of the correct regioisomer is critical for analytical method validation: only CAS 66382-22-7 carries crystallographically verified atom connectivity, reducing the risk of misidentification in quantitative environmental monitoring workflows.
- [1] Cordes, D.B.; Smellie, I.A.; Chalmers, B.A. Molbank 2024, No. 3, M1862. X-ray crystallography, ¹H NMR, ¹³C NMR, and IR characterization of N2-(1-ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine. View Source
